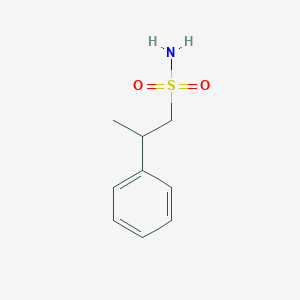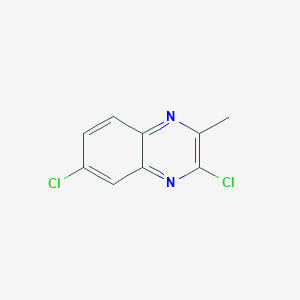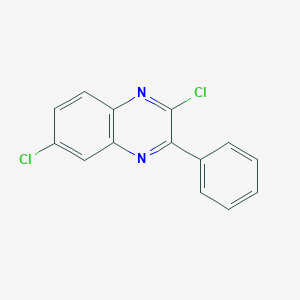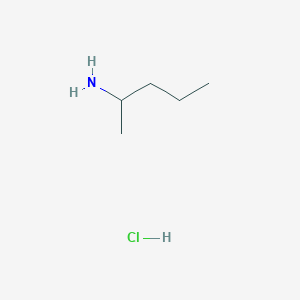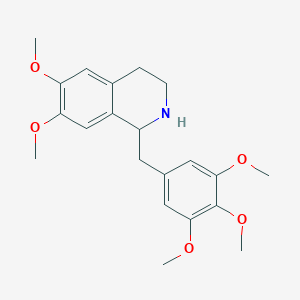
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C21H28ClNO5 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Beta-Adrenoceptor Activities
6,7-Dimethoxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential in affecting beta-adrenergic receptors. For example, a study by Sober et al. (1981) synthesized and evaluated a series of methyl analogues of this compound, finding that they exhibited selective beta 2-adrenoceptor activities, with certain isomers showing potent and selective beta 2 stimulant properties in the tetrahydroisoquinoline class (Sober et al., 1981).
Platelet Antiaggregatory Activity
The compound and its isomers have also been evaluated for their potential in platelet antiaggregation. A study by Miller et al. (1980) found that a positional isomer of trimetoquinol, which is structurally related to this compound, exhibited effective antiaggregatory activity in human and rabbit platelet-rich plasma preparations (Miller et al., 1980).
Bronchodilator Activity
This compound has been identified as a potent bronchodilator. Yamato et al. (1967) synthesized several 1-substituted derivatives and found the 1-(3′,4′,5′-trimethoxybenzyl) derivative to be the most active bronchodilator in both in vitro and in vivo tests (Yamato et al., 1967).
Enantiomer Separation and Synthesis
The compound's enantiomers have been explored for their potential in various applications. Zsadon et al. (1987) studied the separation of enantiomers of this compound, highlighting the significance of chromatographic resolution over traditional methods in enantiomer separation (Zsadon et al., 1987).
Anticonvulsant Effects
Research has also explored the anticonvulsant effects of derivatives of this compound. Gitto et al. (2010) synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and found that certain molecules displayed significant anticonvulsant activity in animal models of epilepsy (Gitto et al., 2010).
Selective Carbonic Anhydrase Inhibitors
The compound's derivatives have been studied for their potential as selective carbonic anhydrase inhibitors. Gitto et al. (2011) synthesized monomethoxy analogues of the dimethoxy derivatives, finding that some compounds showed higher inhibitory effects against several carbonic anhydrase isoforms (Gitto et al., 2011).
Eigenschaften
CAS-Nummer |
7668-88-4 |
|---|---|
Molekularformel |
C21H28ClNO5 |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C21H27NO5.ClH/c1-23-17-11-14-6-7-22-16(15(14)12-18(17)24-2)8-13-9-19(25-3)21(27-5)20(10-13)26-4;/h9-12,16,22H,6-8H2,1-5H3;1H |
InChI-Schlüssel |
ZRCGZBDFNVWRIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)OC)OC.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(2,2-dimethylpropyl)amino]acetate](/img/structure/B3283376.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B3283390.png)
![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)
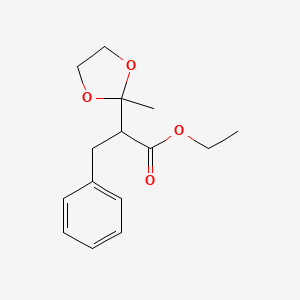


![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)
